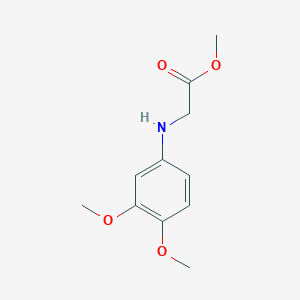

Methyl 2-((3,4-dimethoxyphenyl)amino)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-((3,4-dimethoxyphenyl)amino)acetate” is a chemical compound that is closely related to the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .

Physical And Chemical Properties Analysis

“Methyl 2-((3,4-dimethoxyphenyl)amino)acetate” is a solid at room temperature . The molecular weight of a related compound, “Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate hydrochloride”, is 261.71 .Aplicaciones Científicas De Investigación

Anticancer Applications

“Methyl 2-((3,4-dimethoxyphenyl)amino)acetate” is a synthetic chalcone derivative. Chalcones and their derivatives have been extensively studied for their anticancer properties. They are known to cause cell cycle arrest and induce apoptosis in cancer cells. For instance, certain chalcone derivatives have shown potential against prostate cancer by influencing apoptosis .

Anti-Inflammatory Properties

Chalcones also exhibit significant anti-inflammatory activities. The structural features of chalcones allow for easy modification, which can lead to the development of potent anti-inflammatory agents with reduced toxicity compared to their natural counterparts .

Antimicrobial Activity

The antimicrobial properties of chalcone derivatives make them valuable in the search for new antimicrobial agents. Their ability to interact at the biomolecular level allows them to target a variety of microbial pathogens effectively .

Antioxidant Effects

As part of the flavonoid class of phenolic compounds, chalcones possess antioxidant properties. These properties are crucial in combating oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders .

Antiparasitic Uses

Chalcone derivatives have been identified as potential antiparasitic agents. Their bioactivity can be harnessed to develop treatments against parasitic infections, which are a major health concern in many parts of the world .

Indole Derivative Synthesis

“Methyl 2-((3,4-dimethoxyphenyl)amino)acetate” can be used in the synthesis of indole derivatives. Indoles have a wide range of biological activities, including antiviral, anti-HIV, and antimalarial effects. The indole scaffold is a key component in many synthetic drug molecules, which makes it an important target for medicinal chemistry research .

Safety and Hazards

“Methyl 2-((3,4-dimethoxyphenyl)amino)acetate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Mecanismo De Acción

Target of Action

The primary targets of Methyl 2-((3,4-dimethoxyphenyl)amino)acetate are currently not well-defined in the literature. This compound is a derivative of the 3,4-dimethoxyphenyl group, which is known to interact with various biological targets. The specific targets for this compound remain to be identified .

Mode of Action

It is known that the compound is involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction

Biochemical Pathways

Given its involvement in the Suzuki–Miyaura cross-coupling reaction, it may influence pathways related to carbon–carbon bond formation

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 2-((3,4-dimethoxyphenyl)amino)acetate is currently limited. The compound has a molecular weight of 210.23, a density of 1.105±0.06 g/cm3, and a boiling point of 175℃ . These properties may influence its bioavailability and pharmacokinetics. Further pharmacokinetic studies are needed to provide a comprehensive understanding of this compound’s behavior in the body.

Result of Action

As a derivative of the 3,4-dimethoxyphenyl group, it may share some of the biological activities associated with this group . .

Action Environment

It is known to be a relatively safe compound under normal operating conditions, but it is volatile and should be handled in a well-ventilated area

Propiedades

IUPAC Name |

methyl 2-(3,4-dimethoxyanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-14-9-5-4-8(6-10(9)15-2)12-7-11(13)16-3/h4-6,12H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIAXHHPYWVMGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NCC(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((3,4-dimethoxyphenyl)amino)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate](/img/structure/B2765207.png)

![methyl 7-(benzo[d]thiazole-6-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2765209.png)

![3-(3-fluorophenyl)-N-(4-isopropylbenzyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![Ethyl 2-[2-(3-phenylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2765212.png)

![[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-imidazol-1-ylmethanone](/img/structure/B2765215.png)

![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2765226.png)

![2-Benzyl-6-oxo-3,4,5,6a-tetrahydro-1H-cyclopenta[c]pyrrole-3a-carbonitrile](/img/structure/B2765227.png)